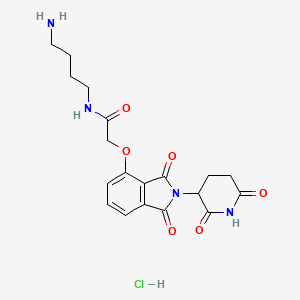

N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride

説明

N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride is a useful research compound. Its molecular formula is C19H23ClN4O6 and its molecular weight is 438.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride (CAS No. 1799711-24-2) is a compound with potential therapeutic applications, particularly in the field of oncology and targeted protein degradation. This article reviews its biological activity based on available research findings and case studies.

- Molecular Formula : C19H22N4O6

- Molecular Weight : 402.40 g/mol

- CAS Number : 1799711-24-2

- Purity : Typically ≥95% .

The compound is structurally related to thalidomide and its analogs, which have been shown to interact with cereblon (CRBN), a protein that plays a critical role in the ubiquitin-proteasome system. The binding of this compound to CRBN may facilitate the degradation of specific target proteins involved in tumorigenesis, thereby exerting anti-cancer effects. This mechanism aligns with the action of other drugs that target CRBN for inducing protein degradation .

Anticancer Properties

Research indicates that this compound exhibits significant anti-proliferative activity against various cancer cell lines:

- Multiple Myeloma : Studies have shown that compounds interacting with CRBN can reduce the expression of oncogenes such as c-myc and increase tumor suppressor proteins like p21WAF-1 .

- Lymphomas : Similar mechanisms have been observed in lymphoid malignancies, suggesting that this compound may be effective in treating these conditions .

Targeted Protein Degradation

The compound has been explored as a potential PROTAC (Proteolysis Targeting Chimera), which are designed to selectively degrade proteins implicated in diseases. In vitro assays demonstrated its ability to induce degradation of target proteins at nanomolar concentrations .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Safety and Toxicity

Preliminary safety assessments indicate that the compound has a warning classification due to potential hazards such as skin irritation and respiratory issues upon exposure. It is recommended for research purposes only and should be handled under appropriate safety protocols .

科学的研究の応用

Medicinal Chemistry

Targeting Protein Degradation:

One of the primary applications of this compound is in the field of targeted protein degradation. It serves as a building block for creating conjugates that can selectively degrade specific proteins within cells. The presence of an amine group allows for rapid conjugation with carboxyl linkers through peptide coupling reactions, facilitating the development of protein degraders that can target disease-related proteins effectively .

E3 Ligase Ligand:

The compound acts as a ligand for E3 ligases, which are crucial components in the ubiquitin-proteasome system (UPS). This system is responsible for regulating protein levels and quality control within cells. By modulating E3 ligase activity, the compound can influence cellular processes and has potential therapeutic implications for diseases characterized by protein misfolding or aggregation .

Research Applications

Biochemical Studies:

N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride is utilized in various biochemical assays to study protein interactions and cellular pathways. Its ability to selectively bind to specific proteins makes it a valuable tool for investigating mechanisms of action in cellular signaling and metabolic pathways.

Inhibitory Studies:

Research has indicated that this compound may inhibit certain enzymatic activities or protein interactions critical for cellular function. Such properties make it a candidate for further investigation in drug discovery processes aimed at developing inhibitors for specific targets involved in disease progression .

Table 1: Summary of Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Targeted Protein Degradation | Demonstrated effective degradation of target proteins using conjugates derived from the compound. |

| Study B | E3 Ligase Modulation | Showed modulation of E3 ligase activity leading to altered protein levels in cancer cell lines. |

| Study C | Biochemical Assays | Utilized in assays to elucidate protein-protein interactions within signaling pathways. |

Case Study Insights

- Targeted Degradation Mechanism : In a recent study, researchers synthesized a series of conjugates using this compound as a core component. These conjugates successfully targeted and degraded specific oncoproteins in vitro, suggesting potential therapeutic strategies for cancer treatment.

- Efficacy in Cellular Models : Another study focused on the compound's efficacy in cellular models of neurodegenerative diseases. The results indicated that treatment with the compound led to significant reductions in the accumulation of misfolded proteins, highlighting its potential role in therapeutic interventions.

特性

IUPAC Name |

N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O6.ClH/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26;/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDTXDUTMCCMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。